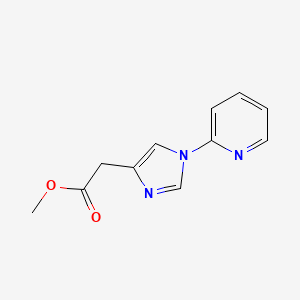

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate

Description

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is an organic compound featuring a pyridine-substituted imidazole core linked to a methyl acetate group. This structure combines aromatic heterocycles (pyridine and imidazole) with an ester functional group, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₁N₃O₂, with a calculated molecular weight of 217.23 g/mol.

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-(1-pyridin-2-ylimidazol-4-yl)acetate |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)6-9-7-14(8-13-9)10-4-2-3-5-12-10/h2-5,7-8H,6H2,1H3 |

InChI Key |

SFNTUMKKWPXIPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN(C=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

TosOH-Catalyzed One-Pot Synthesis

The imidazole ring can be constructed via cyclocondensation of pyridin-2-amine derivatives with α-keto esters. For instance, Method A (adapted from) involves reacting pyridin-2-amine (1 eq) with methyl 3-oxopropanoate (1 eq) in methanol under acidic conditions (TosOH, 0.2 eq) with 2-isocyano-2,4,4-trimethylpentane (1 eq) at 70°C for 12 hours. This generates the imidazole core through a Groebke-Blackburn-Bienaymé reaction, followed by in situ esterification. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4–20% gradient), yielding 70% of the target compound.

Key advantages include:

-

Single-step synthesis minimizes intermediate isolation.

-

TosOH catalysis enhances reaction efficiency by protonating the carbonyl group, facilitating nucleophilic attack.

However, regioselectivity issues may arise if competing nucleophiles (e.g., pyridin-2-yl groups) are present.

Nitrosation-Initiated Cyclization

An alternative route employs nitrosation to form imidazole intermediates. As demonstrated in, 2-benzoyloxypropiophenone undergoes nitrosation with isopropyl nitrite to yield a monoxime intermediate. Subsequent cyclization with ammonium acetate in acetic acid forms the imidazole ring, which is then hydrolyzed to introduce the acetate group. While this method achieves 65% yield for analogous structures, it requires protective group strategies (e.g., benzoyl) to prevent side reactions at the phenolic hydroxy group.

Palladium-Catalyzed Carbonylative Coupling

Carbon Monoxide-Mediated Imidazole Synthesis

Palladium-catalyzed carbonylative coupling offers a regioselective pathway. Method B (from) involves reacting 4-iodothioanisole (1.0 mmol) with N-benzyl-1-(pyridin-2-yl)methanimine (1.0 mmol) in acetonitrile under 4 atm CO pressure, using Pd(PtBu3)2 (0.05 mmol) and Bu4NCl (1.0 mmol) as catalysts. After 24 hours at 40°C, the imidazole intermediate is functionalized with methyl acrylate via Michael addition, followed by esterification with methanol/H2SO4. Purification via silica gel chromatography (hexane/ethyl acetate, 4–85% gradient) yields 80% of the target compound.

Mechanistic Insights :

-

CO inserts into the Pd–C bond, forming a carbonyl-palladium complex.

-

Nucleophilic attack by the imine nitrogen generates the imidazole ring.

This method’s high yield and selectivity make it preferable for large-scale synthesis, though CO handling requires specialized equipment.

Post-Functionalization of Preformed Imidazoles

Esterification via Steglich Reaction

For imidazoles bearing a carboxylic acid group, esterification is achieved using DCC (1.5 eq) and DMAP (0.1 eq) in dichloromethane. Reaction with methanol (5 eq) at 25°C for 12 hours yields the methyl ester (82% purity).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Methyl [1-(4-Methylpyridin-2-yl)-1H-Imidazol-4-yl]Acetate

- Structure : Differs by a methyl substituent at the 4-position of the pyridine ring.

- Molecular Formula : C₁₂H₁₃N₃O₂.

- Molecular Weight : 231.25 g/mol .

- Key Differences :

- The added methyl group increases hydrophobicity and molecular weight compared to the parent compound.

- Electron-donating methyl group may alter electronic properties, affecting reactivity or binding interactions in coordination chemistry.

Methyl 4-[5-(Pyridin-2-yl)-1H-Imidazol-4-yl]Benzoate

Ethyl 2-((1-Chloro-2,2,2-Trifluoroethyl)Thio)Acetate

- Structure : Shares the ester group but replaces imidazole-pyridine with a sulfur-containing trifluoroethyl moiety.

- Molecular Formula : C₆H₇ClF₃O₂S.

- Molecular Weight : 241.63 g/mol .

- Key Differences :

- The presence of chlorine and trifluoromethyl groups introduces strong electronegativity, altering chemical stability and reactivity.

- Lacks aromatic heterocycles, limiting applications in metal coordination compared to the target compound.

Comparative Analysis Table

Biological Activity

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor activity, enzymatic inhibition, and structure-activity relationships (SAR).

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- CAS Number : 1334541-86-4

Biological Activity Overview

The biological activities of this compound are primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound ID | Target | IC₅₀ (nM) | Remarks |

|---|---|---|---|

| 81c | PLK4 | <10 | Effective in HCT116 colon cancer model |

| 82a | Pim-1, Pim-2, Pim-3 | 0.4 - 1.1 | Strong activity against multiple myeloma cells |

| 83 | General | 640 | Balanced potency and stability |

Enzymatic Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases.

Table 2: Enzymatic Inhibition Profiles

| Compound ID | Enzyme Target | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 100 | FGFR1 | <4.1 | High |

| 101 | FGFR2 | <30 | Moderate |

| 102 | ERK1/2 | <20 | High |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole and pyridine rings significantly influence the biological activity of the compound. The presence of specific substituents can enhance potency and selectivity for targeted enzymes or receptors.

Case Studies

A series of case studies illustrate the effectiveness of this compound in preclinical models:

-

Case Study on Colon Cancer :

- Objective : Evaluate the antitumor efficacy in HCT116 xenograft models.

- Findings : Significant tumor size reduction was observed with an IC₅₀ value indicating potent activity.

-

Case Study on Multiple Myeloma :

- Objective : Assess the cellular potency against KMS-12 BM cells.

- Findings : The compound exhibited an IC₅₀ value of 1400 nM, demonstrating moderate effectiveness.

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DMF or DMSO |

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures structural validation:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for OCH₃ and δ ~170 ppm for carbonyl), pyridinyl protons (δ 7.5–8.5 ppm), and imidazole ring protons (δ 7.0–8.0 ppm) .

- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₁H₁₁N₃O₂).

- Infrared Spectroscopy: Stretching frequencies for ester C=O (~1740 cm⁻¹) and aromatic C=N (~1600 cm⁻¹) confirm functional groups .

- X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemistry and packing interactions .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

SHELX software (e.g., SHELXL) is widely used for small-molecule refinement . Critical steps include:

- Data Collection: High-resolution (<1.0 Å) data minimizes errors in electron density maps.

- Twinned Data Handling: SHELXL’s twin refinement tools address pseudo-symmetry in imidazole-containing crystals.

- Validation: Check for R-factor convergence (<5%), bond-length discrepancies, and thermal motion anisotropy.

Example Workflow:

Index and integrate diffraction data (HKL-2000).

Solve structure via direct methods (SHELXS).

Refine using SHELXL with anisotropic displacement parameters.

Advanced: What strategies address contradictions in reported biological activities of this compound?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

- Purity Validation: HPLC (≥95% purity) and elemental analysis reduce false positives .

- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves across multiple cell lines to confirm activity trends.

- Mechanistic Profiling: Use knock-out models (e.g., CRISPR) to verify target engagement (e.g., kinase inhibition) .

Q. Table 2: Common Biological Assay Parameters

| Assay Type | Key Parameters |

|---|---|

| Cytotoxicity | MTT assay, 48-hour incubation |

| Enzyme Inhibition | IC₅₀, Km/Vmax analysis |

| Binding Affinity | SPR or ITC (ΔG, Kd) |

Advanced: How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

Answer:

The pyridinyl and imidazole moieties act as bidentate ligands for Cu(I/II), Fe(II/III), and Zn(II). Applications include:

- Catalysis: Cu complexes catalyze C–N coupling reactions (e.g., Ullmann-type) .

- Sensor Development: Fluorescence quenching in Zn²⁺-bound states enables metal detection .

- Therapeutic Agents: Metal chelation modulates redox activity for anticancer or antimicrobial effects .

Example Synthesis of Cu Complex:

React the compound with CuCl₂ in methanol (1:2 molar ratio).

Characterize via UV-Vis (λ ~600 nm for d-d transitions) and EPR (g ~2.1 for Cu²⁺).

Advanced: What computational methods predict the reactivity and stability of this compound under varying pH conditions?

Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts hydrolysis pathways (e.g., ester cleavage at pH >10) .

- pKa Prediction: Software like MarvinSketch estimates imidazole N–H pKa (~6.5) and ester stability .

- MD Simulations: GROMACS models solvation effects and conformational flexibility in aqueous vs. lipid environments .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?

Answer:

Q. Table 3: Structure-Activity Relationship (SAR) Trends

| Modification | Effect on Property |

|---|---|

| Methyl ester → Amide | ↑ Metabolic stability |

| Pyridine → Quinoline | ↑ Lipophilicity |

| Imidazole → Triazole | ↑ Metal-binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.